molecular formula C12H21N3 B13740292 N1,N1-diethyl-3-(pyridin-4-yl)propane-1,3-diamine

N1,N1-diethyl-3-(pyridin-4-yl)propane-1,3-diamine

Cat. No.: B13740292
M. Wt: 207.32 g/mol
InChI Key: SJHIAXCQJVFBBK-UHFFFAOYSA-N
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Description

N1,N1-Diethyl-3-(pyridin-4-yl)propane-1,3-diamine is a tertiary diamine derivative characterized by a propane-1,3-diamine backbone substituted with diethyl groups at the N1 position and a pyridin-4-yl moiety at the C3 position.

Properties

Molecular Formula

C12H21N3

Molecular Weight

207.32 g/mol

IUPAC Name

N',N'-diethyl-1-pyridin-4-ylpropane-1,3-diamine

InChI

InChI=1S/C12H21N3/c1-3-15(4-2)10-7-12(13)11-5-8-14-9-6-11/h5-6,8-9,12H,3-4,7,10,13H2,1-2H3

InChI Key

SJHIAXCQJVFBBK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCC(C1=CC=NC=C1)N

Origin of Product

United States

Preparation Methods

Reductive Amination of Pyridinyl-Substituted Precursors

A common approach to preparing substituted propane-1,3-diamines involves reductive amination of aldehydes or ketones bearing pyridinyl groups with appropriate amines. For N1,N1-diethyl substitution, diethylamine is used as the nucleophilic amine source.

  • Step 1: Synthesis of 3-(pyridin-4-yl)propionaldehyde or equivalent aldehyde.
  • Step 2: Reductive amination with diethylamine under reducing conditions (e.g., sodium cyanoborohydride, hydrogenation catalysts).
  • Step 3: Purification of the resulting this compound.

Nucleophilic Substitution on Halogenated Precursors

Another synthetic route involves nucleophilic substitution on 3-(pyridin-4-yl)propyl halides (e.g., bromide or chloride) with diethylamine.

  • Step 1: Preparation of 3-(pyridin-4-yl)propyl halide via halogenation of 3-(pyridin-4-yl)propanol.
  • Step 2: Reaction with excess diethylamine to substitute the halogen with the diethylamino group.
  • Step 3: Isolation and purification of the diamine product.

Hydrogenation of Nitrile Intermediates

Based on related processes for N,N-dimethyl-1,3-propanediamine, nitrile intermediates can be hydrogenated to yield the corresponding diamines.

  • Step 1: Preparation of 3-(pyridin-4-yl)propionitrile.
  • Step 2: Reductive amination or direct hydrogenation in the presence of diethylamine.
  • Step 3: Catalytic hydrogenation using Raney-Nickel catalyst under controlled pressure and temperature.

This method is supported by patent literature describing continuous hydrogenation processes for similar diamines, highlighting parameters such as:

Parameter Typical Range
Reaction temperature 10–120 °C
Hydrogen pressure 2–12 MPa
Catalyst Raney-Nickel
Space velocity 0.1–4 h⁻¹
Co-catalyst (alkaline) 0.1–40% NaOH or KOH in alcohol

This process yields high conversion (>98%) and selectivity for diamine products with low energy consumption and suitability for scale-up production.

Detailed Research Findings and Data

Reaction Conditions and Yields

Based on analogous processes for N,N-dimethyl-1,3-propanediamine, the following data can be extrapolated for this compound synthesis:

Step Conditions Conversion (%) Yield (%) Notes
Formation of nitrile Molar ratio diethylamine:acrylonitrile 10:1 to 1:1; 10–120 °C; 0.1–8 MPa >99.5 >99.5 Fixed-bed reactor, continuous process
Hydrogenation of nitrile Raney-Ni catalyst; 2–12 MPa H2; 10–200 °C; 0.1–4 h⁻¹ space velocity >99.8 >98 With alkaline co-catalyst in alcohol

This data indicates that continuous fixed-bed processes with Raney-Nickel catalysts and alkaline co-catalysts provide efficient and selective routes to diamines.

Catalyst and Co-Catalyst Effects

  • Raney-Nickel is the preferred catalyst for hydrogenation due to its high activity and selectivity.
  • Alkaline co-catalysts such as NaOH, KOH, CsOH, or LiOH in methanol or ethanol enhance hydrogenation rates and selectivity.
  • Concentrations of co-catalysts between 0.1% and 40% are effective for maintaining catalyst activity and product yield.

Process Advantages

  • The continuous process avoids batch operation drawbacks such as back mixing and loading/unloading delays.
  • High purity products with yields above 98% are achievable.
  • The process is energy-efficient and environmentally friendly, suitable for industrial-scale production.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Reductive amination Aldehyde + diethylamine + reductant Straightforward, mild conditions Requires aldehyde precursor
Nucleophilic substitution Halide + diethylamine Simple substitution reaction Halide precursor preparation needed
Hydrogenation of nitriles Nitrile + H2 + Raney-Ni catalyst High yield, continuous process, scalable Requires high-pressure hydrogenation setup

Chemical Reactions Analysis

Types of Reactions

N1,N1-diethyl-3-(pyridin-4-yl)propane-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine nitrogen can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: N1,N1-diethyl-3-(piperidin-4-yl)propane-1,3-diamine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N1,N1-diethyl-3-(pyridin-4-yl)propane-1,3-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N1,N1-diethyl-3-(pyridin-4-yl)propane-1,3-diamine involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, forming stable complexes that can modulate biological pathways. The diethylamine moiety can interact with enzymes and receptors, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Modifications and Substitution Patterns

The propane-1,3-diamine scaffold is highly versatile, with modifications at the N1, N3, or C3 positions influencing chemical reactivity, solubility, and biological activity. Below is a comparative table of key analogs:

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents Key Properties/Applications References
N1,N1-Diethyl-N3-(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-yl)propane-1,3-diamine 72238-02-9 C28H34N4O 442.60 Diethyl (N1), pyridocarbazole (C3) Anticancer research (kinase inhibition)
N-(4-Chlorobenzyl)propane-1,3-diamine 61798-10-5 C10H15ClN2 198.69 4-Chlorobenzyl (N1) Intermediate in drug synthesis
N1,N3-Dimethylpropane-1,3-diamine Not provided C5H14N2 102.18 Methyl (N1, N3) Catalyst for silica condensation
N1,N1'-(Ethane-1,2-diyl)bis(propane-1,3-diamine) 10563-26-5 C8H22N4 174.29 Ethylene bridge between two diamine units Chelating agent for metal ions
N-[2-(3,4-Dimethoxyphenyl)-ethyl]-N’-(3-dimethylamino-propyl)-propane-1,3-diamine Not provided C18H33N3O2 323.48 Dimethoxyphenyl (C3), dimethylamino (N3) Inhibitor of APH(3') and ANT(2') enzymes

Physicochemical Properties

  • Solubility : Methyl-substituted analogs (e.g., N1,N3-dimethylpropane-1,3-diamine, ) exhibit higher hydrophilicity, whereas aromatic substituents (e.g., pyridocarbazole or chlorobenzyl groups) reduce solubility due to increased hydrophobicity.
  • Catalytic Applications : Ethylene-bridged derivatives (CAS 10563-26-5, ) are effective in metal ion chelation, suggesting that the target compound’s diethyl and pyridine groups could enhance coordination stability in catalytic systems.

Key Research Findings and Data Gaps

  • Safety Profiles: N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine () has documented safety data (e.g., skin/eye irritation), suggesting similar precautions for the target compound due to structural similarities.
  • Data Gaps : Direct pharmacokinetic or toxicity data for N1,N1-diethyl-3-(pyridin-4-yl)propane-1,3-diamine are absent in the evidence. Extrapolations rely on analogs, necessitating further experimental validation.

Q & A

Q. What are the common synthetic routes for preparing N1,N1-diethyl-3-(pyridin-4-yl)propane-1,3-diamine, and how do reaction conditions influence yield?

  • Methodological Answer : A Cu(I)-catalyzed coupling strategy is frequently employed. For example, analogous compounds (e.g., compound 57 in ) are synthesized using CuI, ligands like L-proline or triphenylphosphine, and solvents such as acetonitrile or DMF. Key steps include nucleophilic substitution or Buchwald-Hartwig amination. Reaction temperature (e.g., 35°C in ) and solvent polarity significantly impact yield and purity. Optimization involves testing catalysts (e.g., CuBr vs. CuI), base selection (Cs2CO3 vs. K3PO4), and solvent systems to minimize side reactions .

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical for confirmation?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the backbone structure, with pyridinyl protons typically appearing as doublets in aromatic regions (δ 8.5–9.0 ppm). Infrared (IR) spectroscopy identifies functional groups, such as amine N-H stretches (~3300 cm⁻¹) and pyridine ring vibrations (1600–1450 cm⁻¹). Mass spectrometry (HRMS-ESI) validates molecular weight, while elemental analysis ensures purity. For analogs, X-ray crystallography (using SHELX software, as in ) may resolve stereochemistry .

Advanced Research Questions

Q. What catalytic mechanisms underlie the synthesis of this compound, and how do ligand systems modulate reactivity?

  • Methodological Answer : Cu(I)-catalyzed pathways () likely proceed via a single-electron transfer (SET) mechanism, forming reactive intermediates that couple pyridinyl halides with diamine precursors. Ligands like L-proline enhance catalytic efficiency by stabilizing Cu centers and facilitating oxidative addition/reductive elimination steps. Advanced studies should employ density functional theory (DFT) to model transition states or use in situ spectroscopic methods (e.g., EPR) to track Cu oxidation states during reactions .

Q. How can researchers resolve contradictions in reported synthetic yields or purity across studies?

  • Methodological Answer : Discrepancies often arise from impurities in starting materials, solvent traces, or unoptimized workup protocols. Systematic analysis involves:
  • Reproducing reactions with rigorous drying of solvents/bases.
  • Comparing chromatography conditions (e.g., uses gradient elution with ethyl acetate/hexane).
  • Validating purity via orthogonal methods (e.g., HPLC coupled with NMR). Contradictions in yields may reflect competing pathways (e.g., homocoupling vs. cross-coupling), requiring kinetic studies .

Q. What enzymatic or metabolic interactions are relevant to this compound, and how can they be studied?

  • Methodological Answer : Enzymes like N8-acetylspermidine oxidase (EC 1.5.3.15, ) catalyze propane-1,3-diamine formation, suggesting potential metabolic pathways. To study interactions:
  • Use enzyme inhibition assays (e.g., fluorometric or colorimetric readouts).
  • Perform docking simulations with structural analogs (e.g., pyridinyl moieties in ) to predict binding affinities.
  • Validate in vitro using recombinant enzymes and LC-MS to track substrate conversion .

Q. How can computational methods aid in predicting the compound’s reactivity or biological activity?

  • Methodological Answer : Molecular dynamics (MD) simulations or QSAR models can predict ligand-receptor interactions (e.g., with pyridine-targeted enzymes). Tools like Gaussian or GROMACS model electronic properties (e.g., HOMO-LUMO gaps) to explain redox behavior. For biological activity, pharmacophore mapping using analogs (e.g., estradiol-triazole derivatives in ) identifies critical functional groups .

Data Analysis and Optimization

Q. What strategies optimize the compound’s stability under varying pH or temperature conditions?

  • Methodological Answer : Stability studies should include:
  • Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.
  • pH-dependent solubility assays (e.g., shake-flask method).
  • Chelation studies (e.g., with EDTA) to assess metal-catalyzed oxidation. For pyridine-containing analogs (), steric protection of the amine groups (e.g., tert-butyl carbamates) enhances stability .

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